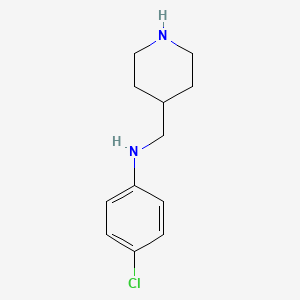
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a chlorophenyl group, a sulfanyl group, and a tetrahydropyran ring
Métodos De Preparación
The synthesis of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the chlorophenyl and sulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can be compared with other similar compounds, such as:
4-bromo-5-[(4-fluorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: This compound has a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.
4-bromo-5-[(4-methylphenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: The presence of a methyl group instead of a chlorine atom can also influence the compound’s reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13BrClNO2S |
|---|---|
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H13BrClNO2S/c15-12-14(20-11-3-1-10(16)2-4-11)19-13(17-12)9-5-7-18-8-6-9/h1-4,9H,5-8H2 |
Clave InChI |
UJIZSIPEUJYYRS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=C(O2)SC3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-chlorophenyl)-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8648057.png)






![Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8648113.png)

